4-(aminomethyl)-N-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-N-methylthiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with an aminomethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide typically involves the introduction of the aminomethyl group and the sulfonamide group onto the thiophene ring. One common method is the reaction of thiophene-2-sulfonyl chloride with methylamine, followed by the introduction of the aminomethyl group through a Mannich reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(aminomethyl)-N-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of metabolic enzymes or disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 4-aminopyridine
- 4-aminocoumarin
Uniqueness
4-(aminomethyl)-N-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H10N2O2S2 |
---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
4-(aminomethyl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H10N2O2S2/c1-8-12(9,10)6-2-5(3-7)4-11-6/h2,4,8H,3,7H2,1H3 |
InChI Key |
DJOMZWQRUFHHNG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CS1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.